molecular formula C16H17N3O3 B13152470 Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B13152470
M. Wt: 299.32 g/mol
InChI Key: LCEVIIMWSLBZLF-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, an ethyl group, and a hydroxyl group attached to a pyrrolo[3,4-d]pyrimidine core, which is further functionalized with a carboxylate group.

Preparation Methods

The synthesis of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving suitable precursors such as amino acids or their derivatives.

    Functionalization: The core structure is then functionalized by introducing the benzyl, ethyl, and hydroxyl groups through various organic reactions such as alkylation, hydroxylation, and esterification.

    Final Coupling: The final step involves coupling the functionalized pyrrolo[3,4-d]pyrimidine with a carboxylate group to form the desired compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly as kinase inhibitors and apoptosis inducers.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit kinase activity by binding to the active site, preventing substrate phosphorylation. This inhibition can lead to the induction of apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Comparison with Similar Compounds

Similar compounds to Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate include other pyrrolopyrimidine derivatives such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in drug development.

    Triazolo[1,5-c]pyrimidine: Another class of compounds with potential therapeutic applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

benzyl 2-ethyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17N3O3/c1-2-14-17-13-9-19(8-12(13)15(20)18-14)16(21)22-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,18,20)

InChI Key

LCEVIIMWSLBZLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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